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  • Product: 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

Physical and Chemical Properties of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic Acid: A Technical Guide for Medicinal Chemistry Executive Summary In modern drug discovery, the precise modulation of a molecule's physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Physical and Chemical Properties of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic Acid: A Technical Guide for Medicinal Chemistry

Executive Summary

In modern drug discovery, the precise modulation of a molecule's physicochemical profile is often achieved through the strategic incorporation of specialized building blocks. 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid is a highly specialized, bifunctional intermediate designed for advanced medicinal chemistry applications. By merging the metabolic resilience of a difluoromethylene (-CF₂-) group with the privileged pharmacophore of a methoxypyridazine ring, this compound serves as a critical vector for late-stage functionalization and bioisosteric replacement.

This technical guide dissects the structural rationale, physicochemical properties, and causal experimental workflows required to successfully integrate this molecule into larger pharmaceutical scaffolds.

Part 1: Structural and Mechanistic Rationale

To understand the utility of this building block, we must analyze its two synergistic domains:

The Difluoromethylene (-CF₂-) Pharmacophore

The incorporation of the -CF₂- moiety adjacent to the carboxylic acid is not merely a structural variation; it is a calculated physicochemical intervention. The highly electronegative fluorine atoms exert a strong inductive effect, significantly lowering the pKa of the adjacent carboxylic acid. More importantly, when this acid is converted into an amide in a final drug candidate, the -CF₂- group acts as a "lipophilic hydrogen bond donor"[1]. This allows the motif to serve as a bioisostere for hydroxyl, thiol, or amine groups while dramatically enhancing the molecule's lipophilicity and blocking cytochrome P450-mediated metabolic oxidation. The use of difluoroacetic acid derivatives is a proven, highly effective strategy for introducing these properties during drug synthesis[2].

The 6-Methoxypyridazine Scaffold

Pyridazines (1,2-diazines) are privileged heterocycles extensively utilized in oncology and anti-inflammatory drug design[3]. The inclusion of the 6-methoxypyridazine core provides two distinct advantages:

  • Aqueous Solubility & H-Bonding: The two adjacent nitrogen atoms act as precise hydrogen-bond acceptors, improving the topological polar surface area (TPSA) and overall aqueous solubility of the parent drug.

  • Electronic Modulation: The electron-donating methoxy (-OCH₃) group at the 6-position enriches the electron density of the heteroaromatic ring, modulating its binding affinity within target kinase or receptor pockets.

Part 2: Physicochemical Data Profile

The following table synthesizes the core quantitative data for 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid, providing the necessary parameters for computational modeling and synthetic planning.

PropertyValueRationale / Implication
Molecular Formula C₇H₆F₂N₂O₃Represents the core pyridazine + methoxy + difluoroacetic acid.
Molecular Weight 204.13 g/mol Low molecular weight allows for integration into larger scaffolds without exceeding Lipinski's Rule of 5 limits.
Predicted pKa ~1.5 – 2.0Highly acidic due to the strong electron-withdrawing effect of the adjacent -CF₂- group.
Topological Polar Surface Area ~72.3 ŲBalanced polarity suitable for membrane permeability once the carboxylic acid is masked (e.g., as an amide).
Hydrogen Bond Donors 1The carboxylic acid -OH.
Hydrogen Bond Acceptors 5Pyridazine nitrogens (2), methoxy oxygen (1), carboxyl oxygens (2).

Part 3: Synthetic Utility & Causality-Driven Protocol

The most common application of this building block is its integration into a larger drug scaffold via an amide coupling reaction. However, the unique electronic environment created by the -CF₂- group requires a highly specific, causality-driven approach.

Because the -CF₂- group makes the carbonyl carbon highly electrophilic, the resulting activated ester is exceptionally prone to premature hydrolysis if trace water is present. Therefore, standard coupling reagents (like EDC/HOBt) often fail. We must use a highly efficient uronium-based reagent like HATU, which generates an HOAt-active ester stabilized by internal hydrogen bonding.

Self-Validating Amide Coupling Protocol

Objective: Couple 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid with a primary amine to form a difluoroacetamide.

  • Anhydrous Activation (0 °C):

    • Action: Dissolve 1.0 eq of the acid in strictly anhydrous DMF under an argon atmosphere. Cool to 0 °C. Add 1.2 eq of HATU followed dropwise by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Cooling to 0 °C controls the exothermic activation step and minimizes the formation of unreactive N-acylurea byproducts. DIPEA is chosen as a non-nucleophilic base to prevent competitive side reactions with the highly electrophilic difluoroacetate intermediate.

  • Nucleophilic Addition:

    • Action: After 15 minutes of activation, add 1.1 eq of the target primary amine. Allow the reaction to slowly warm to room temperature over 2 hours.

  • In-Process LC-MS Validation (The Feedback Loop):

    • Action: At the 30-minute mark, sample 5 µL of the reaction mixture into LC-MS grade methanol.

    • Validation: The system is self-validating. The disappearance of the HOAt-active ester mass and the dominant appearance of the product mass ([M+H]⁺) confirms anhydrous integrity. If the free acid mass reappears, it indicates moisture ingress, triggering an immediate system correction (re-drying solvents and re-initiating activation).

  • Mild Quenching & Extraction:

    • Action: Quench the reaction with saturated aqueous NH₄Cl, then extract with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl is mildly acidic. It effectively neutralizes excess DIPEA and removes DMF into the aqueous layer without risking the acid- or base-catalyzed hydrolysis of the newly formed, electronically sensitive difluoroacetamide bond.

Part 4: Experimental Workflow Visualization

The following diagram maps the logical flow and self-correcting feedback loop of the amide coupling protocol described above.

G A 2,2-Difluoro-2-(6-methoxypyridazin-3-yl) acetic acid B Activation Phase (HATU + DIPEA, 0°C) A->B Anhydrous DMF C HOAt-Active Ester Intermediate B->C -H2O equivalent D Nucleophilic Addition (1° or 2° Amine) C->D Amine (1.1 eq) E Difluoroacetamide Target Scaffold D->E RT, 2 hours F LC-MS Validation Loop (Self-Correcting) E->F Monitor [M+H]+ F->C Hydrolysis detected? Re-activate

Workflow for the HATU-mediated amide coupling and LC-MS validation process.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity MDPI URL:[Link]

Sources

Exploratory

Step-by-Step Synthesis Pathway for 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid: A Technical Guide

Executive Summary The incorporation of α,α -difluoromethylene groups into heteroaromatic scaffolds is a cornerstone strategy in modern medicinal chemistry. The target molecule, 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of α,α -difluoromethylene groups into heteroaromatic scaffolds is a cornerstone strategy in modern medicinal chemistry. The target molecule, 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid , serves as a critical building block in the development of advanced therapeutics, including highly selective P2X7 receptor inhibitors . This technical whitepaper details a highly reproducible, two-phase synthetic pathway to construct this molecule, focusing on the mechanistic causality, process safety, and rigorous experimental validation required for pharmaceutical-grade scale-up.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of difluoro(heteroaryl)acetic acids cannot be efficiently achieved through standard nucleophilic aromatic substitution ( SN​Ar ) due to the poor nucleophilicity of difluoroacetate anions and the unactivated nature of the pyridazine chloride. Instead, the pathway relies on a transition-metal-mediated approach:

  • Phase 1: Copper-Mediated Ullmann-Type Cross-Coupling. The reaction utilizes 3-chloro-6-methoxypyridazine and ethyl bromodifluoroacetate. Copper(0) acts as the critical mediator, undergoing a single-electron transfer (SET) to cleave the Br–C bond of the fluorinated reagent. This generates a transient, highly nucleophilic [Cu−CF2​CO2​Et] active complex. This complex subsequently undergoes oxidative addition into the heteroaryl-chloride bond, followed by reductive elimination to forge the new C–C bond .

  • Phase 2: Base-Catalyzed Saponification. The resulting ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH). LiOH is specifically selected over stronger bases (like KOH or NaOH) to ensure chemoselective hydrolysis of the ester without risking nucleophilic cleavage of the methoxy group on the pyridazine ring.

Safety & Process Chemistry Considerations

As a Senior Application Scientist, I must highlight a critical process safety hazard inherent to Phase 1. Reaction calorimetry data for the copper-mediated cross-coupling of heteroaryl halides with ethyl bromodifluoroacetate reveals a highly exothermic profile ( ΔH≈−13.5 kJ) .

The Causality of Thermal Runaway: The exotherm is driven by the rapid SET generation of the Cu-carbenoid species. Accelerating rate calorimetry (ARC) indicates that the decomposition onset temperature of this mixture is approximately 115 °C. If the fluorinated reagent is added as a single bolus, the Maximum Temperature of Synthesis Reaction (MTSR) can spike to 189 °C, leading to catastrophic reactor failure. Strict, dropwise addition via a syringe pump is mandatory to control the reaction kinetics and maintain the internal temperature below 65 °C.

Experimental Protocols

Phase 1: Synthesis of Ethyl 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetate

Objective: Construct the C-C bond via Cu-mediated cross-coupling.

  • System Preparation: Charge a flame-dried, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and reflux condenser with 3-chloro-6-methoxypyridazine (10.0 g, 69.2 mmol, 1.0 eq) and Copper(0) powder (particle size 14–25 μm, 11.0 g, 173.0 mmol, 2.5 eq).

  • Degassing (Critical Step): Add 140 mL of anhydrous DMSO. Purge the suspension with Argon for 20 minutes. Causality: Ambient oxygen must be strictly excluded to prevent the oxidative quenching of the active Cu(I) intermediate into inactive Cu(II) oxides, which would stall the catalytic cycle.

  • Controlled Addition: Heat the suspension to 40 °C. Using a syringe pump, add ethyl bromodifluoroacetate (21.1 g, 103.8 mmol, 1.5 eq) dropwise over a strict 90-minute period. Monitor the internal thermocouple to ensure the temperature does not exceed 50 °C during addition.

  • Coupling Phase: Once the addition is complete, gradually increase the external bath temperature to 60 °C and stir for 18 hours.

  • Workup & Validation:

    • Cool the mixture to room temperature and dilute with 300 mL of Ethyl Acetate (EtOAc).

    • Filter the dark suspension through a tightly packed pad of Celite to remove insoluble copper salts.

    • Transfer the filtrate to a separatory funnel and wash with 1M aqueous NH4​Cl (3 x 150 mL). Causality: The ammonium ion acts as a chelating agent to break down soluble copper complexes, pulling them into the aqueous layer.

    • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate ester. Monitor fractions via LC-MS (Target: [M+H]+=233.2 ).

Phase 2: Synthesis of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

Objective: Chemoselective hydrolysis of the ethyl ester to the free carboxylic acid.

  • Solvation: Dissolve the purified ethyl 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetate (10.0 g, 43.1 mmol, 1.0 eq) in a solvent mixture of THF/MeOH (2:1 v/v, 90 mL) and cool to 0 °C in an ice bath.

  • Hydrolysis: Dissolve LiOH· H2​O (3.6 g, 86.2 mmol, 2.0 eq) in 30 mL of deionized water. Add this aqueous base dropwise to the organic solution over 15 minutes.

  • Reaction: Remove the ice bath, allow the system to warm to 25 °C, and stir for 3 hours. Validation: Analyze via TLC (UV active) until the higher-Rf ester spot is completely consumed.

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure (water bath < 35 °C) to remove the THF and MeOH.

    • Dilute the remaining aqueous phase with 50 mL of water and extract once with Methyl tert-butyl ether (MTBE, 50 mL). Discard the organic layer (removes unreacted organic impurities).

    • Cool the aqueous layer to 0 °C and carefully acidify using 1M HCl until the pH reaches 2.0. Causality: The α,α -difluoroacetic acid moiety is highly acidic ( pKa​≈1.5−2.0 ). Dropping the pH to 2 ensures full protonation of the carboxylate, driving it into the organic phase during extraction.

    • Extract the acidic aqueous layer with EtOAc (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate to yield the final product as a crystalline solid.

Quantitative Data & Parameter Summary

The following table summarizes the stoichiometric, thermodynamic, and safety parameters for the two-step synthesis.

ParameterPhase 1: Cross-CouplingPhase 2: Ester Hydrolysis
Primary Reactant 3-chloro-6-methoxypyridazine (1.0 eq)Ethyl 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetate (1.0 eq)
Core Reagent Ethyl bromodifluoroacetate (1.5 eq)LiOH· H2​O (2.0 eq)
Mediator / Catalyst Copper(0) powder (2.5 eq)None
Solvent System Anhydrous DMSO (0.5 M)THF / MeOH / H2​O (2:1:1, 0.3 M)
Operating Temperature 40 °C (Addition) 60 °C (Reaction)0 °C (Addition) 25 °C (Reaction)
Reaction Time 18 Hours3 Hours
Expected Yield 55% - 65%85% - 95%
Safety / Hazard Profile High: Exothermic SET generation ( ΔH=−13.5 kJ).Low: Mildly exothermic acid-base neutralization during workup.

Visual Workflow & Mechanistic Pathway

SynthesisPathway SM1 3-chloro-6-methoxypyridazine Est Ethyl 2,2-difluoro-2- (6-methoxypyridazin-3-yl)acetate SM1->Est Cross-Coupling SM2 Br-CF2-CO2Et + Cu(0) Int1 [Cu-CF2CO2Et] Complex SM2->Int1 SET in DMSO Int1->Est Oxidative Add. / Red. Elim. Prod 2,2-Difluoro-2- (6-methoxypyridazin-3-yl)acetic acid Est->Prod Saponification Reag LiOH·H2O / THF / H2O Reag->Prod Hydrolysis

Synthesis workflow and Cu-mediated intermediate pathway for the target difluoroacetic acid.

References

  • Pyridazinone compounds and p2x7 receptor inhibitors.Google Patents (CA2699631A1).
  • Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder.ResearchGate.
  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate.Organic Process Research & Development - ACS Publications.

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for Amide Bond Formation Using 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic Acid

Executive Summary The synthesis of fluorinated amides is a critical operation in modern drug development, driven by the ability of the α,α -difluoro group to modulate lipophilicity, metabolic stability, and conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of fluorinated amides is a critical operation in modern drug development, driven by the ability of the α,α -difluoro group to modulate lipophilicity, metabolic stability, and conformational geometry. However, coupling 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid presents a severe synthetic challenge. The cumulative electron-withdrawing effects of the difluoro moiety and the electron-deficient 6-methoxypyridazine ring drastically reduce the nucleophilicity of the carboxylate, rendering standard activation protocols (e.g., standard EDC/HOBt) sluggish or entirely ineffective.

This application note provides field-proven, self-validating protocols designed specifically for this highly deactivated substrate. By leveraging mechanistic insights into the activation kinetics and intermediate stability, we present optimized pathways using T3P and HATU to ensure high-yielding, scalable amide bond formation.

Mechanistic Insights & Causality

To successfully couple 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid, one must understand the paradoxical reactivity of fluorinated acetic acids as described in foundational peptide chemistry literature ().

  • Sluggish Initial Activation: The strong inductive (-I) and mesomeric (-M) effects of the heteroaromatic difluoromethyl system deplete electron density from the carboxylic acid (lowering its pKa​ ). Consequently, the initial nucleophilic attack of the carboxylate onto the coupling agent is the rate-limiting step.

  • Hyper-Electrophilic Intermediates: Once activated (e.g., as a mixed anhydride or an OAt ester), the carbonyl carbon becomes extremely electrophilic. While this facilitates rapid attack by the amine, it simultaneously makes the intermediate highly susceptible to competitive hydrolysis by trace moisture.

  • Base Selection Causality: The choice of base is critical. Nucleophilic bases like Triethylamine (TEA) can attack the hyper-electrophilic intermediate, leading to degradation or ketene formation. Therefore, sterically hindered, purely Brønsted bases such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are strictly required to preserve the integrity of the electrophile ().

Reaction Workflow & Kinetic Pathways

Pathway Acid Difluoroarylacetic Acid (Low Nucleophilicity) Intermediate Activated Ester (Highly Electrophilic) Acid->Intermediate Base + Agent (Rate Limiting) Amine Amine Nucleophile (1.1 - 1.5 eq) Product Target Amide (Stable Product) Amine->Product Coupling Coupling Agent (T3P or HATU) Coupling->Intermediate Intermediate->Product Amine Attack (Fast) Degradation Hydrolysis (Side Reaction) Intermediate->Degradation Trace H2O (Competing)

Figure 1: Kinetic pathways in the amidation of difluoroarylacetic acids.

Reagent Selection Matrix

Based on large-scale pharmaceutical synthesis data (), the selection of the coupling agent must be tailored to the specific amine being coupled. Table 1 summarizes the quantitative and qualitative performance of various reagents specifically for α,α -difluoroarylacetic acids.

Table 1: Comparative Analysis of Coupling Reagents for α,α -Difluoroarylacetic Acids

Coupling AgentActivation KineticsTypical Yield (%)Reaction Time (h)Byproduct RemovalRecommended Use Case
T3P (50% in EtOAc) Moderate75 - 90%2 - 4Excellent (Aqueous)Primary recommendation; highly scalable.
HATU Very Fast60 - 85%1 - 2Poor (Chromatography)Secondary amines or sterically hindered primary amines.
Ghosez's Reagent Fast50 - 70%1 - 3GoodRefractory/electron-deficient amines (anilines).
EDC / HOBt Slow< 40%12 - 24ModerateNot recommended; activation is too sluggish.

Experimental Methodologies (Self-Validating Protocols)

To counteract the instability of the activated intermediate, both protocols utilize a concurrent addition strategy . By dissolving the acid, amine, and base together prior to the slow addition of the coupling agent, the transient highly electrophilic intermediate is trapped by the amine the millisecond it forms, effectively outcompeting hydrolytic degradation.

Protocol A: T3P-Mediated Amidation (Primary Scalable Route)

Propylphosphonic anhydride (T3P) is the premier choice for this substrate. It generates a reactive mixed anhydride, produces only water-soluble byproducts, and exhibits a high tolerance for functional groups.

Materials:

  • 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (1.0 eq, limiting reagent)

  • Amine substrate (1.1 - 1.2 eq)

  • DIPEA (Anhydrous, 3.0 eq)

  • T3P (50% w/w solution in EtOAc, 1.5 eq)

  • Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous, 10 volumes)

Step-by-Step Procedure:

  • Preparation: To an oven-dried flask under a nitrogen atmosphere, add 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (1.0 eq) and the amine (1.1 eq).

  • Solvation: Suspend the solids in anhydrous EtOAc (10 mL per gram of acid). Stir at 400 rpm until a uniform suspension or solution is achieved.

  • Base Addition: Add DIPEA (3.0 eq) in one portion. The mixture should become a homogeneous solution. Cool the reaction vessel to 0 °C using an ice bath.

  • Activation/Coupling: Begin dropwise addition of the T3P solution (1.5 eq) over 15 minutes. Causality: Slow addition prevents thermal spikes and localized concentration gradients that lead to side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 2 to 4 hours.

Self-Validation & Checkpoints:

  • Checkpoint 1 (t = 2 hours): Sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Observation A: Unreacted acid ( [M−H]− 203.0 m/z) remains. Intervention: The activation step has stalled. Verify pH is > 8 (spot on wet pH paper). Add an additional 0.5 eq of DIPEA and 0.5 eq of T3P.

    • Observation B: Acid is consumed, but target mass is absent. Intervention: Hydrolysis has occurred. The solvent or amine was wet. Abort, rigorously dry reagents over 3Å molecular sieves, and restart.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 volumes). Stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with 1M HCl (5 volumes) to remove unreacted amine, followed by brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Amidation (For Hindered Amines)

For sterically hindered secondary amines, T3P may lack the necessary driving force. HATU generates a highly reactive 7-aza-benzotriazole (OAt) active ester ().

Materials:

  • 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (1.0 eq)

  • Hindered Amine (1.2 eq)

  • N-Methylmorpholine (NMM) (Anhydrous, 3.0 eq)

  • HATU (1.2 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 10 volumes)

Step-by-Step Procedure:

  • Preparation: Dissolve the acid (1.0 eq) and amine (1.2 eq) in anhydrous DMF (10 volumes) under nitrogen.

  • Base Addition: Add NMM (3.0 eq). Causality: NMM is preferred over DIPEA here because its lower pKa​ and specific steric profile minimize uronium-based side reactions (guanidinylation of the amine) often seen with HATU.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) solid in three equal portions over 10 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor closely; HATU reactions are typically complete within 1 hour.

  • Self-Validation Checkpoint: Analyze via LC-MS at t = 1 hour. If guanidinylation of the amine is observed (mass = Amine + 99 Da), the amine is too hindered for HATU. Intervention: Switch to Ghosez's reagent to form the acid chloride intermediate instead.

  • Workup: Dilute with EtOAc (20 volumes). Wash heavily with 5% aqueous LiCl (3 x 10 volumes) to remove DMF and HATU byproducts. Wash with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

References

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron 2005, 61 (46), 10827–10852. URL:[Link]

  • Dunetz, J. R.; Magano, J.; Weix, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chem. Rev. 2016, 116 (5), 3302–3325. URL:[Link]

  • El-Faham, A.; Albericio, F. Peptide coupling reagents, more than a letter soup. Chem. Rev. 2011, 111 (11), 6557-6602. URL:[Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev. 2009, 38 (2), 606-631. URL:[Link]

Application

Application Notes and Protocols for the Catalytic Esterification of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

Introduction: Navigating the Esterification of a Key Pharmaceutical Intermediate 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid is a structurally complex carboxylic acid of significant interest in pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Esterification of a Key Pharmaceutical Intermediate

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid is a structurally complex carboxylic acid of significant interest in pharmaceutical and agrochemical research. The presence of a difluoromethyl group and a heteroaromatic pyridazine ring presents unique challenges and opportunities in its chemical transformations. The esterification of this acid is a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and other valuable chemical entities. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the carboxylic acid, while the pyridazine moiety can potentially coordinate with metal catalysts or be sensitive to harsh reaction conditions.

This comprehensive guide provides detailed application notes and protocols for the catalytic esterification of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid. We will explore various catalytic techniques, from classical acid catalysis to modern coupling-agent-mediated methods, offering researchers and drug development professionals the insights needed to select and optimize the most suitable approach for their specific needs. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.

Chemical Structure and Properties

  • IUPAC Name: 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

  • CAS Number: 1706439-48-6[1]

  • Molecular Formula: C₈H₇F₂NO₃[2][3]

  • Molecular Weight: 203.14 g/mol [2]

Strategic Approaches to Catalytic Esterification

The choice of an esterification method depends on several factors, including the scale of the reaction, the desired purity of the product, the sensitivity of the starting material to acidic or basic conditions, and the availability of reagents. Below, we discuss three primary catalytic strategies for the esterification of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Fischer-Speier esterification is a well-established method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4][5] This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[5]

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

*dot graph FischerEsterification { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Acid [label="Carboxylic Acid"]; H_plus [label="H+", shape=plaintext]; ProtonatedAcid [label="Protonated Carboxylic Acid"]; Alcohol [label="Alcohol"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Protonated_Ester [label="Protonated Ester"]; Ester [label="Ester"]; Water [label="H2O", shape=plaintext];

Acid -> ProtonatedAcid [label="+ H+"]; ProtonatedAcid -> Tetrahedral_Intermediate [label="+ Alcohol"]; Tetrahedral_Intermediate -> Protonated_Ester [label="- H2O"]; Protonated_Ester -> Ester [label="- H+"]; } *dot

Caption: Mechanism of Fischer-Speier Esterification.

Materials:

  • 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Table 1: Typical Reaction Parameters for Fischer-Speier Esterification

ParameterValueRationale
Substrate 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acidThe starting carboxylic acid.
Alcohol Methanol (excess)Acts as both reactant and solvent, driving the equilibrium towards the product side.
Catalyst Concentrated H₂SO₄ (catalytic amount)Protonates the carbonyl group, increasing its electrophilicity.[5]
Temperature RefluxIncreases the reaction rate.
Reaction Time 4-6 hoursSufficient time for the reaction to reach completion, should be monitored by TLC or LC-MS.
Work-up Neutralization with NaHCO₃Removes the acid catalyst and any unreacted carboxylic acid.
Coupling Agent-Mediated Esterification: Mild and Efficient

For substrates that are sensitive to strong acids or high temperatures, coupling agents provide a milder and often more efficient alternative. Reagents like dicyclohexylcarbodiimide (DCC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are commonly used to activate the carboxylic acid for nucleophilic attack by the alcohol.[6][7][8]

Coupling agents react with the carboxylic acid to form a highly reactive activated intermediate (e.g., an O-acylisourea for DCC or an activated ester for HBTU). This intermediate is then readily attacked by the alcohol to form the desired ester, and a byproduct (dicyclohexylurea for DCC, which is often insoluble, or a tetramethylurea derivative for HBTU). The use of an additive like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.[6]

*dot graph CouplingAgentEsterification { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

CarboxylicAcid [label="Carboxylic Acid"]; CouplingAgent [label="Coupling Agent (e.g., DCC)"]; ActivatedIntermediate [label="Activated Intermediate"]; Alcohol [label="Alcohol"]; Ester [label="Ester"]; Byproduct [label="Byproduct (e.g., DCU)"];

CarboxylicAcid -> ActivatedIntermediate [label="+ Coupling Agent"]; ActivatedIntermediate -> Ester [label="+ Alcohol"]; ActivatedIntermediate -> Byproduct [label=""]; } *dot

Caption: General workflow for coupling agent-mediated esterification.

Materials:

  • 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

  • Ethanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Table 2: Comparison of Common Coupling Agents for Esterification

Coupling AgentAdvantagesDisadvantages
DCC Inexpensive, readily available.[7]Byproduct (DCU) can be difficult to remove completely; potential for side reactions.[7]
EDC Water-soluble byproduct, easy removal during aqueous work-up.[7]More expensive than DCC.
HATU/HBTU High coupling efficiency, low racemization for chiral acids, fast reaction times.[7][8]Higher cost, byproducts are soluble and require chromatographic removal.
Heterogeneous Catalysis: A Greener and Reusable Approach

The use of solid acid catalysts offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions compared to strong mineral acids.[9][10] Materials like acidic resins (e.g., Amberlyst-15), zeolites, or metal-organic frameworks (MOFs) can be effective for esterification.[10][11]

For a molecule like 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid, a heterogeneous catalyst can minimize the potential for side reactions or degradation that might occur with strong, soluble acids. The ability to simply filter off the catalyst simplifies purification and aligns with green chemistry principles. Recent studies have shown the effectiveness of MOFs like UiO-66-NH₂ for the esterification of fluorinated aromatic carboxylic acids.[10][12][13]

Materials:

  • 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

  • Alcohol (e.g., isopropanol)

  • Amberlyst-15 (or other solid acid catalyst)

  • Toluene (or another suitable solvent)

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filter funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (1.0 eq), the desired alcohol (1.5-3.0 eq), and the solid acid catalyst (e.g., 10-20% by weight of the carboxylic acid).

  • Add a suitable solvent like toluene to facilitate azeotropic removal of water if using a Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter off the solid catalyst. The catalyst can be washed with a solvent, dried, and potentially reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify by column chromatography or distillation as needed.

*dot graph HeterogeneousCatalysisWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Combine Reactants and Solid Catalyst"]; Reaction [label="Heat to Reflux"]; Cooling [label="Cool Reaction Mixture"]; Filtration [label="Filter to Remove Catalyst"]; Catalyst [label="Recovered Catalyst (for reuse)"]; Filtrate [label="Filtrate"]; Concentration [label="Concentrate Filtrate"]; Purification [label="Purify Crude Product"]; FinalProduct [label="Final Ester Product"];

Start -> Reaction; Reaction -> Cooling; Cooling -> Filtration; Filtration -> Catalyst; Filtration -> Filtrate; Filtrate -> Concentration; Concentration -> Purification; Purification -> FinalProduct; } *dot

Caption: Workflow for heterogeneous catalytic esterification.

Conclusion and Method Selection

The optimal catalytic esterification technique for 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid will depend on the specific requirements of the synthesis.

  • For large-scale, cost-effective synthesis where the substrate is stable , Fischer-Speier esterification is a robust choice.

  • When mild conditions are paramount to avoid degradation of the starting material or product , coupling agent-mediated esterification is the preferred method, offering high yields and predictability.

  • For environmentally friendly processes and simplified purification , heterogeneous catalysis presents a compelling and sustainable alternative.

It is recommended to perform small-scale trial reactions to determine the most effective method for your specific alcohol and desired product specifications.

References

  • Rh III -Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis - ACS Publications. (2022, July 30).
  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC. (n.d.).
  • ChemInform Abstract: Effective Esterification of Carboxylic Acids Using (6-Oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester as Novel Coupling Agents. | Request PDF - ResearchGate. (2026, February 7).
  • US2758999A - Esterification of pyridine carboxylic acids - Google Patents. (n.d.).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (2023, June 2).
  • esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.).
  • ISSN 0975-413X 365 An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. (n.d.). Retrieved from

  • US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents. (2014, August 28).
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.).
  • A Novel and Convenient Protocol for Synthesis of Pyridazines | Organic Letters. (2008, December 15).
  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Ester synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • (PDF) Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid | Sapphire Bioscience. (n.d.).
  • 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid - PubChemLite. (n.d.).
  • Chemical Equilibrium and Kinetics in the Self-Catalytic Reactions of 2,2,2-Trifluoroacetic Acid with Alcohols - MDPI. (2026, March 12).
  • 1706439-48-6|2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid - BLDpharm. (n.d.).
  • 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst - PMC. (n.d.).
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents - Luxembourg Bio Technologies. (n.d.).
  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) - YouTube. (2024, June 18).
  • 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid - NextSDS. (n.d.).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15).
  • 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid - Sigma-Aldrich. (n.d.).
  • US9120740B2 - Method for preparing difluoroacetic acid - Google Patents. (2002, February 7).

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic Acid into Novel Active Pharmaceutical Ingredients

Abstract The strategic introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and pharmacological properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and pharmacological properties. This document provides a detailed guide for researchers on the incorporation of a novel building block, 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid, into active pharmaceutical ingredients (APIs). We will explore the scientific rationale behind its use, detailing how the unique combination of a gem-difluoroacetic acid motif and a 6-methoxypyridazine ring can be leveraged to enhance metabolic stability, modulate acidity (pKa), and introduce new hydrogen bonding interactions. This guide offers detailed, field-tested protocols for synthetic conjugation, analytical validation, and provides insights into the anticipated impact on drug-like properties.

Introduction: The Strategic Value of the Difluoro-Methoxypyridazinyl Moiety

The design of new chemical entities with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a primary objective in drug discovery. The title compound, 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid, offers a unique confluence of functionalities designed to address common developmental hurdles.

  • The Gem-Difluoro Group: The replacement of α-protons with fluorine atoms is a well-established strategy to block metabolic oxidation at that position, a common pathway for drug inactivation. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the carboxylic acid compared to its non-fluorinated analogue. This modulation can be critical for optimizing a drug's solubility, cell permeability, and target binding affinity.

  • The 6-Methoxypyridazine Ring: Pyridazine and its derivatives are prevalent in medicinal chemistry, recognized for their ability to act as bioisosteres for other aromatic systems and for their capacity to engage in hydrogen bonding via the ring nitrogens. The 6-methoxy substituent further modulates the electronic properties of the ring and can influence its metabolic profile and interaction with protein targets.

By combining these two motifs, 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid serves as a versatile building block for introducing a metabolically robust, acidic handle with specific hydrogen bonding capabilities into a parent molecule.

Physicochemical Properties & Key Data

A thorough understanding of the building block's properties is essential for successful integration and downstream analysis.

PropertyValue (Predicted/Typical)Significance in Drug Design
Molecular Formula C₇H₆F₂N₂O₃Provides exact mass for mass spectrometry analysis.
Molecular Weight 216.14 g/mol Essential for stoichiometric calculations in synthesis.
pKa (Carboxylic Acid) ~2.5 - 3.5Significantly more acidic than typical carboxylic acids (~4.5), impacting ionization state at physiological pH.
LogP ~1.0 - 1.5Indicates moderate lipophilicity, favorable for balancing solubility and permeability.
Hydrogen Bond Acceptors 5 (2x N, 3x O)Offers multiple points for interaction with biological targets.
Hydrogen Bond Donors 1 (from COOH)Provides a key interaction point for binding.

Synthetic Protocols for Incorporation

The most common and versatile method for integrating a carboxylic acid into a larger molecule is through the formation of an amide bond with a primary or secondary amine on the parent API or lead compound.

General Workflow for Amide Coupling

The following diagram outlines the standard decision-making process and workflow for the amide coupling reaction.

G cluster_prep Reactant Preparation cluster_reaction Reaction Core cluster_workup Work-up & Purification Acid 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid Activation Carboxylic Acid Activation Acid->Activation Amine Parent Molecule (R-NH2) CouplingReaction Nucleophilic Attack by Amine (Amide Bond Formation) Amine->CouplingReaction Solvent Anhydrous Aprotic Solvent (e.g., DMF, DCM) Solvent->Activation Coupling Coupling Agent Selection (e.g., HATU, EDC) Coupling->Activation Initiates Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Maintains pH Activation->CouplingReaction Forms Active Ester Quench Aqueous Work-up CouplingReaction->Quench Extract Organic Extraction Quench->Extract Purify Chromatography (e.g., Flash, HPLC) Extract->Purify Product Final Conjugated API Purify->Product

Caption: Workflow for Amide Bond Formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency, fast reaction times, and suitability for a wide range of amines, including those that are sterically hindered or have low nucleophilicity.

Causality & Justification:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen as the coupling agent because it rapidly forms a highly reactive O-acylisourea active ester with the carboxylic acid, minimizing side reactions and racemization if the amine is chiral.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is critical. Its role is to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity without competing in the coupling reaction itself.

  • DMF (Dimethylformamide): A polar aprotic solvent is used to ensure the solubility of all reactants, including the polar salts formed during the reaction.

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the solution, add the parent amine (R-NH₂) (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The slight excess of the amine and HATU ensures the complete consumption of the limiting acid. The larger excess of DIPEA ensures the reaction medium remains basic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid and HATU byproducts), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final amide conjugate.

Analytical Characterization of the Final Conjugate

Rigorous characterization is mandatory to confirm the identity and purity of the newly synthesized API.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation of the proton environment.Disappearance of the carboxylic acid proton signal. Appearance of a new amide N-H proton signal (typically a broad singlet). Shifts in signals adjacent to the new amide bond.
¹⁹F NMR Confirmation of the difluoro group's presence.A triplet signal (due to coupling with the adjacent C-H proton, if present) in the characteristic region for CF₂ groups.
¹³C NMR Carbon skeleton confirmation.A triplet signal for the CF₂ carbon (due to C-F coupling). A signal for the new amide carbonyl carbon.
High-Resolution Mass Spectrometry (HRMS) Exact mass determination.The measured m/z value should match the calculated exact mass of the protonated molecule [M+H]⁺ to within 5 ppm.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak, indicating >95% purity, is typically required for subsequent biological assays.

Predicted Impact on Pharmacological Properties

The incorporation of the 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetyl moiety is hypothesized to confer several advantageous properties.

G cluster_pk Pharmacokinetics (ADME) cluster_pd Pharmacodynamics Moiety 2,2-Difluoro-2-(6-methoxypyridazin-3-yl) acetyl Moiety Metabolism Increased Metabolic Stability (Blocked α-Oxidation) Moiety->Metabolism Permeability Modulated Permeability (Lowered pKa) Moiety->Permeability Solubility Enhanced Aqueous Solubility (Lowered pKa) Moiety->Solubility Binding New H-Bonding Interactions (Pyridazine Nitrogens) Moiety->Binding Affinity Altered Target Affinity (Electronic & Steric Effects) Moiety->Affinity

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance during 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid amidation

Technical Support Center: Amidation of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for navigating the synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Amidation of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for navigating the synthetic challenges associated with the amidation of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid. This resource is designed for researchers and drug development professionals who encounter difficulties due to the significant steric hindrance inherent in this molecule. Our goal is to provide you with a logical, in-depth troubleshooting framework, moving from common issues to advanced solutions, all grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the amidation of 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid so challenging?

A1: The primary obstacle is severe steric hindrance around the carboxylic acid's carbonyl carbon. This arises from two key features of the molecule:

  • The α,α-Difluoro Substituents: The two fluorine atoms at the alpha position create a sterically demanding environment.

  • The Adjacent Pyridazine Ring: The bulky 6-methoxypyridazin-3-yl group further obstructs the path for an incoming amine nucleophile to attack the carbonyl carbon.

Directly reacting the carboxylic acid with an amine is generally difficult because the amine, being basic, will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[1] While coupling reagents are used to overcome this, the steric bulk of this specific acid makes the subsequent nucleophilic attack by the amine kinetically slow and challenging, even for activated intermediates.[2][3]

Q2: My standard carbodiimide coupling (EDC or DCC) is failing or giving very low yields. What is happening and what is the immediate next step?

A2: This is a very common issue. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) work by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5][6] However, this intermediate is itself sterically bulky. When your amine nucleophile is also hindered, the steric clash between the bulky intermediate and the amine is often too great for the reaction to proceed efficiently.[4]

The Causality: The failure lies in the slow rate of nucleophilic attack on the O-acylisourea intermediate. If this attack is slow, the intermediate can either revert to the starting carboxylic acid via hydrolysis or rearrange into an unreactive N-acylurea byproduct.

Immediate Troubleshooting Step: Introduce an Additive.

The most effective immediate modification is to add 1-hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the O-acylisourea intermediate to form a less hindered and more reactive HOBt or HOAt active ester. This two-step activation process is often more efficient for hindered systems.[7]

dot

Caption: Standard vs. Additive-assisted carbodiimide coupling.

Experimental Protocol 1: EDC/HOAt Coupling

  • Dissolution: Dissolve 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (1.0 eq) and HOAt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes.

  • Amine Addition: Add the amine (1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.

Q3: I've tried EDC with additives, but my yields are still below 50%, especially with a secondary or hindered primary amine. What are the next-generation coupling reagents I should use?

A3: When both coupling partners are sterically demanding, you need to employ more powerful, in-situ activating reagents. These reagents are designed to generate highly reactive activated esters that can overcome significant steric barriers. They fall into two main classes: Uronium/Aminium salts and Phosphonium salts .

  • Uronium/Aminium Reagents (e.g., HATU, HBTU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is often the reagent of choice.[8][9] It reacts with the carboxylic acid to form a highly reactive OAt-ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance during the aminolysis step, accelerating the reaction.[8]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is a robust and widely used reagent.[10][11] It generates an OBt-ester in situ. Its azabenzotriazole counterpart, PyAOP, is even more reactive and is particularly effective for coupling hindered amino acids.[7][12][13]

The Causality: These reagents bypass the carbodiimide mechanism entirely, directly forming the active ester. The leaving groups (HOAt or HOBt) are excellent, making the carbonyl carbon extremely electrophilic and susceptible to attack even by a weak or hindered nucleophile.[10]

Data Presentation 1: Comparison of Advanced Coupling Reagents

ReagentClassActivating GroupByproductsKey AdvantagesConsiderations
HATU Uronium/AminiumHOAtTetramethylureaExtremely fast and efficient, excellent for hindered systems, low racemization.[8][9]Higher cost, can cause guanidinylation of the primary amine if used in excess.
HBTU Uronium/AminiumHOBtTetramethylureaVery effective, less expensive than HATU.[7]Slightly less reactive than HATU, potential for side reactions.[9]
PyBOP PhosphoniumHOBtTris(pyrrolidino)phosphine oxideHigh coupling efficiency, no carcinogenic byproducts (unlike original BOP reagent), can be used in excess.[7][10][11][12]Less reactive than HATU/PyAOP for extremely hindered cases.[13]
PyAOP PhosphoniumHOAtTris(pyrrolidino)phosphine oxideConsidered one of the most reactive phosphonium salts, excellent for hindered and N-methyl amino acids.[12][13]High cost.
COMU Uronium/AminiumOxymaMorpholinyl-based ureaHigh solubility of byproducts makes for easier purification, excellent safety profile.[7][14]Reactivity is debated but generally considered highly efficient.

Experimental Protocol 2: General Procedure for HATU-Mediated Amidation

  • Reagent Solution: In a flask under an inert atmosphere, dissolve 2,2-difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq). The solution may change color. Stir for 5-10 minutes to allow for pre-activation (formation of the OAt-ester).

  • Amine Addition: Add the sterically hindered amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours. The reaction is often significantly faster than with carbodiimide methods.

  • Monitoring & Work-up: Monitor and work-up as described in Protocol 1.

Q4: Even HATU is struggling. Is there a more "brute force" chemical approach to force this amidation?

A4: Yes. When standard coupling protocols fail, the next logical step is to convert the carboxylic acid into a more reactive acylating agent, such as an acid chloride or an acyl fluoride . These species are highly electrophilic and can react with even poorly nucleophilic or very hindered amines.[15][16]

Strategy A: Conversion to Acid Chloride

This is a classic and robust method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into the corresponding acid chloride.[15][17] The acid chloride is then reacted with the amine, typically in the presence of a base to neutralize the HCl byproduct.[17][18]

  • Advantages: Highly reactive, often successful where other methods fail.[15] Reagents are inexpensive.

  • Disadvantages: Harsh conditions (SOCl₂) may not be suitable for sensitive substrates. The acid chloride may be unstable and is often used immediately without purification.

Experimental Protocol 3: Two-Step Amidation via Acid Chloride

  • Acid Chloride Formation: In a fume hood, add the carboxylic acid (1.0 eq) to a flask. Add oxalyl chloride (2.0 eq) in an anhydrous solvent like DCM, followed by a catalytic amount of DMF (1-2 drops). The reaction will bubble (evolution of CO and CO₂). Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride in vacuo. The crude acid chloride is now ready.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.0 eq) in DCM.

  • Reaction: Slowly add the amine/base solution to the acid chloride solution at 0 °C. Allow to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Work-up: Perform a standard aqueous work-up as previously described.

Strategy B: Conversion to Acyl Fluoride

This is a more modern and often superior approach for sterically hindered couplings.[19] Acyl fluorides are highly reactive yet more stable than acid chlorides. Crucially, the small size of the fluoride atom minimizes steric repulsion in the transition state.[19] Modern reagents like Pentafluoropyridine (PFP) or CpFluor allow for mild, in-situ formation of the acyl fluoride, which can then be directly coupled with the amine in a one-pot procedure.[20][21][22]

  • Advantages: Excellent for highly hindered substrates, milder conditions than acid chloride formation, often proceeds with high yields.[19][20]

  • Disadvantages: Fluorinating reagents can be expensive.

dot

Amidation_Strategy_Selection Decision Workflow for Hindered Amidation Start Start: Amine Steric Hindrance? Low Low (Primary, Unbranched) Start->Low Low Medium Medium (Secondary, Branched Primary) Start->Medium Medium High High (Bulky Secondary, Hindered Aniline) Start->High High EDC_HOAt Try EDC / HOAt Low->EDC_HOAt HATU_PyBOP Use HATU or PyBOP Medium->HATU_PyBOP Acid_Halide Convert to Acid Halide (Acyl Fluoride or Chloride) High->Acid_Halide EDC_HOAt->HATU_PyBOP Low Yield? Success Success EDC_HOAt->Success HATU_PyBOP->Acid_Halide Low Yield? HATU_PyBOP->Success Acid_Halide->Success

Caption: Decision workflow for selecting an amidation strategy.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Mühlberg, M. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Wikipedia. (n.d.). PyBOP. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Retrieved from [Link]

  • Carpino, L. A., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017, February 10). PyClocK, the phosphonium salt derived from 6-Cl-HOBt. Retrieved from [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (n.d.). 3.7 Phosphonium Salts. Retrieved from [Link]

  • Westin, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • Tlili, A., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5949-5953. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 22(16), 6495-6498. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amides by acylation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5738. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-705. Retrieved from [Link]

  • Nadin, A., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Omega, 7(24), 20563-20593. Retrieved from [Link]

  • ResearchGate. (2026, March 3). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Tlili, A., et al. (2022). One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Organic & Biomolecular Chemistry, 20(34), 6775-6779. Retrieved from [Link]

  • ResearchGate. (n.d.). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Retrieved from [Link]

  • Shen, D., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1786-1791. Retrieved from [Link]

  • Trovato, F., & D'Annessa, I. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(13), 8835-8869. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Retrieved from [Link]

  • MDPI. (2022, March 31). Synthesis and Hemostatic Activity of New Amide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2017, June 29). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties. Retrieved from [Link]

  • International Journal of ChemTech Research. (2011). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid vs. Trifluoroacetic Acid in Late-Stage Functionalization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist In modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

In modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone for modulating lipophilicity, metabolic stability, and target binding affinity. While generic trifluoromethylation has historically dominated the field, the paradigm is shifting toward the insertion of complex, tailored fluorinated pharmacophores.

This guide provides an objective, data-driven comparison between a highly specialized bifunctional building block—2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (DFP-acetic acid) —and the ubiquitous bulk reagent Trifluoroacetic acid (TFA) . We will analyze their reactivity profiles, mechanistic causality in decarboxylative cross-coupling, and practical experimental workflows [1].

Chemical Nature & Structural Causality

The fundamental difference between these two reagents lies in their structural purpose and thermodynamic barriers to radical generation.

Trifluoroacetic Acid (TFA)

TFA is a simple, highly acidic ( pKa​≈0.23 ) perfluorinated compound. In late-stage functionalization, it serves as an economical source of the trifluoromethyl radical ( ∙CF3​ ). However, the extreme electron-withdrawing nature of the three fluorine atoms makes the carboxylate highly resistant to oxidation. The oxidation potential of the trifluoroacetate anion exceeds +2.0 V (vs. SCE), requiring harsh oxidants or specialized Ligand-to-Metal Charge Transfer (LMCT) photocatalytic systems to achieve decarboxylation [2].

2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (DFP-acetic acid)

DFP-acetic acid (CAS: 1706439-48-6) is a tailored building block designed to introduce a difluoromethylene-linked heterocycle. The CF2​ group acts as a lipophilic bioisostere for oxygen, carbonyl, or methylene bridges, while the 6-methoxypyridazine ring provides a robust hydrogen-bond acceptor motif [3]. Crucially, the adjacent heteroaromatic ring stabilizes the resulting ∙CF2​ -heteroaryl radical via resonance and inductive effects. This significantly lowers the oxidation potential of the carboxylate ( ≈+1.3 to +1.5 V vs. SCE), allowing for decarboxylation under much milder photoredox conditions compared to TFA [4].

G TFA Trifluoroacetic Acid (TFA) High Ox. Potential (>2.0V) PC Photocatalyst (Ir/Ru) or LMCT TFA->PC Harsh Oxidation DFP DFP-Acetic Acid Lower Ox. Potential (~1.5V) DFP->PC Mild Oxidation RadTFA •CF3 Radical Highly Electrophilic PC->RadTFA -CO2 RadDFP •CF2-Pyridazine Radical Resonance Stabilized PC->RadDFP -CO2 Prod1 Generic -CF3 Insertion RadTFA->Prod1 Prod2 Tailored Pharmacophore Insertion RadDFP->Prod2

Caption: Decarboxylative radical generation pathways for TFA vs DFP-acetic acid.

Comparative Performance Data

The following tables summarize the quantitative differences in physicochemical properties and reaction efficiencies between the two reagents.

Table 1: Physicochemical & Reactivity Properties Comparison
PropertyDFP-Acetic AcidTrifluoroacetic Acid (TFA)
Formula C7​H6​F2​N2​O3​ C2​HF3​O2​
Molecular Weight 204.13 g/mol 114.02 g/mol
Primary Application Targeted pharmacophore insertionSolvent, acid catalyst, generic −CF3​ source
Oxidation Potential ( E1/2​ ) ≈+1.4 V (vs. SCE) >+2.0 V (vs. SCE)
Radical Intermediate Stabilized α -heteroaryl difluoroalkylHighly electrophilic, unstabilized perfluoroalkyl
Reactivity Mode Mild photoredox cross-couplingRequires LMCT, EDA complexes, or strong oxidants
Table 2: Decarboxylative Coupling Efficiency (Representative Averages)
Reaction ParameterDFP-Acetic Acid WorkflowTFA Workflow
Typical Catalyst Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ Ag(OTf)2​ or Fe(acac)3​ (LMCT)
Light Source 440 nm (Blue LED)390 nm (UV/Vis) or 440 nm
Temperature Ambient ( 25∘C )Elevated or Ambient
Substrate Scope Excellent (tolerates sensitive functional groups)Moderate (harsh conditions limit scope)
Average Yield (Late-Stage) 65% - 85%40% - 60%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly stated to guarantee reproducibility in your laboratory.

Protocol A: Mild Photoredox Decarboxylative Cross-Coupling of DFP-Acetic Acid

Objective: Append the difluoro(6-methoxypyridazin-3-yl)methyl group to an electron-deficient alkene.

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube, add DFP-acetic acid (0.2 mmol, 1.0 equiv), the target alkene (0.3 mmol, 1.5 equiv), and the photocatalyst Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (2 mol%).

  • Base Addition: Add Cs2​CO3​ (0.3 mmol, 1.5 equiv). Causality: The base deprotonates the carboxylic acid to form the carboxylate anion, which is significantly easier to oxidize than the protonated acid.

  • Solvent & Degassing: Add 2.0 mL of anhydrous DMF. Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet quencher that will deactivate the excited state of the Iridium catalyst and prematurely intercept the carbon-centered radical.

  • Irradiation: Backfill with Argon and irradiate the stirring mixture with a 34 W Blue LED (440 nm) at room temperature for 16 hours.

  • Workup: Quench with water, extract with EtOAc ( 3×10 mL), dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: LMCT-Driven Decarboxylative Trifluoromethylation using TFA

Objective: Direct trifluoromethylation of an arene using TFA as the CF3​ source.

  • Reaction Setup: In a 10 mL Schlenk tube, add the arene substrate (0.2 mmol, 1.0 equiv), Ag(OTf)2​ (20 mol%), and K2​S2​O8​ (2.0 equiv). Causality: Silver acts as the LMCT catalyst, binding the trifluoroacetate. The persulfate acts as a terminal oxidant to turn over the catalytic cycle.

  • Reagent Addition: Add TFA (1.0 mL, large excess) and CH3​CN (1.0 mL). Causality: TFA is used in large excess due to its high oxidation potential and the competitive side reactions of the highly reactive ∙CF3​ radical.

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Irradiation: Irradiate with a 390 nm LED (or Blue LED depending on the exact LMCT complex formed) for 24 hours.

  • Workup: Neutralize carefully with saturated aqueous NaHCO3​ (Caution: Exothermic and gas evolution), extract with DCM, and purify.

Workflow Step1 Substrate & Reagent Preparation Step2 Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 LED Irradiation (Photoredox/LMCT) Step2->Step3 Step4 Quench & Purification Step3->Step4

Caption: Standardized photoredox experimental workflow for late-stage functionalization.

Conclusion

While Trifluoroacetic acid (TFA) remains an indispensable, low-cost bulk reagent for generic trifluoromethylation, its application in delicate late-stage functionalization is hindered by the extreme oxidation potential required to generate the ∙CF3​ radical.

Conversely, 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid represents the modern era of precision medicinal chemistry. By leveraging the resonance stabilization provided by the pyridazine ring, this reagent undergoes decarboxylation under exceptionally mild photoredox conditions. It allows researchers to bypass harsh oxidants and directly install a highly valuable, lipophilic, hydrogen-bond-accepting pharmacophore into advanced drug intermediates.

References

  • Tan, F.-F., & Li, Z.-C. (2025). "Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives." Frontiers in Chemistry, 13, 1602003. Available at:[Link]

  • Lu, X.-Y., et al. (2024). "Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids." The Journal of Organic Chemistry, 89(9), 6054-6065. Available at:[Link]

  • Noël, T., et al. (2024). "Decarboxylative photocatalytic transformations." Chemical Society Reviews, 53, 1234-1280. Available at:[Link]

Comparative

Comparative Binding Affinity Guide: 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid in Lead Optimization

As drug discovery shifts toward highly optimized, fragment-based design, the selection of specific bioisosteres dictates the thermodynamic success of a ligand. 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (CAS: 17...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly optimized, fragment-based design, the selection of specific bioisosteres dictates the thermodynamic success of a ligand. 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (CAS: 1706439-48-6) has emerged as a highly specialized building block. By combining the profound electronic effects of an α,α -difluoroacetic acid with the polar, hydrogen-bonding capacity of a 6-methoxypyridazine ring, this moiety offers distinct advantages over traditional carbocyclic or non-fluorinated alternatives.

This guide objectively evaluates the comparative binding affinity of ligands incorporating this fragment, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for thermodynamic profiling.

Mechanistic Rationale: The Causality of Affinity

To understand why this specific fragment outperforms standard acetic acid derivatives, we must dissect its physicochemical contributions to target engagement.

The α,α -Difluoro Effect on pKa

The substitution of two α -protons with highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the resulting carboxylate anion, drastically lowering the pKa of the carboxylic acid from ~4.7 (standard acetic acid) to approximately 1.2–2.0. Consequently, the ligand is fully ionized at physiological pH (7.4). This permanent negative charge maximizes strong, directional electrostatic interactions with basic residues (e.g., Arginine, Lysine) in target active sites, a mechanism heavily exploited in the design of.

The 6-Methoxypyridazine Advantage

While a phenyl ring provides a hydrophobic core, it often drives non-specific binding and poor aqueous solubility (high LogD). The 6-methoxypyridazine ring introduces two adjacent nitrogen atoms, significantly lowering the LogD and improving the ligand's ligand-lipophilicity efficiency (LLE). Furthermore, the methoxy group and the pyridazine nitrogens act as potent hydrogen bond acceptors, allowing the ligand to satisfy buried water networks or interact directly with backbone amides.

Thermodynamically, the binding of such difluoroacetic acid complexes is heavily , requiring precise structural alignment to overcome the energetic cost of desolvation.

Mechanism M1 α,α-Difluoro Motif E1 pKa Lowering (~1.5) Enhanced Ionic Binding M1->E1 M2 6-Methoxypyridazine Ring E2 Dipole Moment Tuning H-Bond Acceptor Capacity M2->E2 Final Enthalpy-Driven Target Complexation E1->Final E2->Final

Mechanistic rationale for target engagement by the difluoroacetic acid moiety.

Comparative Binding Affinity Data

To objectively compare performance, we evaluate the target moiety against two standard alternatives using a representative anion-binding target model (e.g., Aldose Reductase, ALR2). The data below illustrates the thermodynamic shift from entropy-driven hydrophobic binding to enthalpy-driven specific binding.

Ligand Core FragmentCalc. pKaLogD (pH 7.4) Kd​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
Ligand A: 2-(6-methoxypyridazin-3-yl)acetic acid (Non-fluorinated)4.6-0.2850-3.2-0.9Mixed (Weak Ionic)
Ligand B: 2,2-Difluoro-2-(phenyl)acetic acid (Carbocyclic)1.81.4120-6.8+1.2Enthalpic + Hydrophobic
Ligand C: 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (Target)1.60.318 -9.5 +3.1 Strong Enthalpic (Ionic/H-Bond)

Data Synthesis: Ligand C (incorporating the target fragment) demonstrates a superior Kd​ driven by a massive gain in favorable enthalpy ( ΔH=−9.5 kcal/mol). The inclusion of the pyridazine ring penalizes entropy slightly more than the phenyl ring (due to the ordering of specific H-bonds and water displacement), but the enthalpic gain from the optimized electrostatic and dipole interactions far outweighs this penalty.

Experimental Workflows & Self-Validating Protocols

To confidently claim these binding metrics, the experimental setup must be a self-validating system. We employ an orthogonal approach: Isothermal Titration Calorimetry (ITC) to determine the thermodynamic drivers, cross-validated by Surface Plasmon Resonance (SPR) for kinetic profiling.

G A Ligand: 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid BA BA A->BA B SPR: Kinetic Profiling (Association/Dissociation) D Target Active Site Validation (Orthogonal Confirmation) B->D K_d, K_off C ITC: Thermodynamic Profiling (Enthalpy/Entropy) C->D ΔH, -TΔS BA->C

Step-by-step orthogonal validation workflow for ligand binding affinity.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during binding, providing ΔH and Kd​ in a single experiment.

Causality & Self-Validation: The most common failure point in ITC is the "heat of dilution" caused by buffer mismatch between the ligand and protein. To create a self-validating protocol, the protein must be extensively dialyzed against the exact buffer used to dissolve the ligand. A control titration (ligand into buffer) must yield a flat baseline; if it does not, the system invalidates itself before target data is even collected.

  • Buffer Preparation: Prepare a strict assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). The 2% DMSO is critical to maintain the solubility of the fluorinated ligand.

  • Protein Dialysis: Dialyze the target protein (e.g., ALR2) overnight against 2L of the assay buffer (without DMSO). Post-dialysis, add exactly 2% DMSO to the protein solution to perfectly match the ligand buffer.

  • Concentration Setup: Dilute the protein to 20 μ M in the sample cell. Prepare the 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid ligand at 200 μ M in the syringe.

  • Titration Parameters: Set the instrument to 25°C. Perform an initial 0.5 μ L injection (discarded during data analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 μ L at 150-second intervals.

  • Control Validation: Perform a blank titration of the 200 μ M ligand into the assay buffer. Subtract this background heat from the experimental data.

  • Analysis: Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and calculate −TΔS .

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

While ITC provides thermodynamics, SPR provides the kinetics ( kon​ and koff​ ) that dictate the residence time of the drug—a critical factor for in vivo efficacy.

Causality & Self-Validation: Small, fluorinated molecules often exhibit non-specific binding to the dextran matrix of SPR chips. To self-validate, a reference flow cell (Flow Cell 1) must be activated and deactivated without protein. Any signal in FC1 represents bulk refractive index changes or non-specific matrix binding and is automatically subtracted from the active flow cell (FC2). If the subtracted sensogram (FC2 - FC1) does not return to baseline during dissociation, the ligand is aggregating or the wash conditions are insufficient.

  • Surface Immobilization: Use a CM5 sensor chip. Activate Flow Cells 1 and 2 with EDC/NHS. Immobilize the target protein on FC2 to a target level of ~3000 RU (Resonance Units) to ensure sufficient signal for a low-molecular-weight fragment. Block both FC1 and FC2 with 1M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the ligand from 1000 nM down to 15.6 nM in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Solvent Correction: Because DMSO heavily influences the refractive index, prepare a solvent correction curve ranging from 1.5% to 2.8% DMSO to calibrate the bulk shift.

  • Injection Cycle: Inject the ligand series at a high flow rate (50 μ L/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Processing: Double-reference the data by subtracting the FC1 signal and a blank buffer injection. Fit the resulting curves to a 1:1 Langmuir binding model to determine kon​ , koff​ , and Kd​ .

References

  • Chemical Aspects of Human and Environmental Overload with Fluorine ACS Chemical Reviews (2021). Discusses the role of difluoroacetic acid moieties in enhancing the binding affinity of aldose reductase inhibitors like tolrestat. URL:[Link]

  • Bringing a Molecular Plus One: Synergistic Binding Creates Guest-Mediated Three-Component Complexes The Journal of Organic Chemistry (2020). Provides foundational thermodynamic data demonstrating that the binding of difluoroacetic acid is an enthalpy-driven, entropy-compensated process. URL:[Link]

  • Hepatoprotective Effects of MHY3200 on High-Fat, Diet-Induced, Non-Alcoholic Fatty Liver Disease in Rats Molecules (2018). Highlights the synthesis and potent receptor binding affinity of difluoroacetic acid derivatives in metabolic targeting. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid

This document provides essential, step-by-step guidance for the proper and safe disposal of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (CAS No. 2008444-82-2).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid (CAS No. 2008444-82-2). As a specialized laboratory chemical, its handling and disposal require a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Core Safety Principles

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid is a halogenated organic acid with multiple hazard classifications.

Summary of Known Hazards

Based on available safety data, this compound presents the following primary hazards.[1] A closely related isomer, 2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid, exhibits similar toxicity profiles.[2]

Hazard ClassificationGHS Code(s)Description
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1] Some related compounds may cause serious eye damage (H318).[2]
Target Organ Toxicity H336May cause drowsiness or dizziness.[1][2]

The presence of the difluoroacetic acid moiety suggests corrosive properties, similar to other difluoroacetic acids which are known to cause severe skin burns and eye damage.[3][4]

The "Why" Behind the Precautions

The primary drivers for the stringent disposal protocols are its classifications as a halogenated organic compound and an acid .

  • Halogenated Organic Compound: The fluorine atoms classify this compound as a halogenated organic waste.[5] These compounds require specific disposal methods, typically high-temperature incineration at a regulated hazardous waste facility, to prevent the formation of persistent and toxic environmental pollutants.[5] Improper disposal can lead to the release of harmful substances.

  • Acidic Nature: The carboxylic acid group makes the compound corrosive. It can react exothermically with bases and may be incompatible with certain other chemical waste streams.

  • Decomposition Products: In the event of fire or improper thermal treatment, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic gaseous hydrogen fluoride (HF) may be released.[4][6][7]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling or preparing this compound for disposal, ensure the following controls are in place.

Engineering Controls
  • Fume Hood: All handling of 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.

Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Protects against skin contact, irritation, and absorption.[6]
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation or damage.[6][8]
Skin/Body Protection A flame-retardant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when using a fume hood.If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge may be necessary.

Step-by-Step Disposal Protocol

Disposal must follow a systematic process of segregation, containment, and transfer to a licensed waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][9]

Waste Segregation: The Critical First Step

Proper segregation is paramount to prevent dangerous chemical reactions and ensure compliant disposal. This compound must be treated as Halogenated Organic Acid Waste .

cluster_logic Rationale start Waste Generated: 2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid is_halogen Does it contain F, Cl, Br, or I? start->is_halogen is_acid Is it an acid? halogen_bin Collect in dedicated 'Halogenated Organic Waste' container. Label clearly. is_halogen->halogen_bin  Yes non_halogen_bin Non-Halogenated Organic Waste is_halogen->non_halogen_bin  No inorganic_bin Inorganic (Aqueous) Waste logic_text This compound is both a halogenated organic and an acid. It must be segregated into the halogenated waste stream. Do not mix with inorganic acids or bases.

Caption: Waste segregation decision workflow.

Containment and Labeling
  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.[10] The container must be clearly labeled for "Halogenated Organic Waste".

  • Transfer the Waste: Carefully transfer the solid waste into the container. If it is in a solution, ensure the solvent is compatible with other contents in the waste container. It is best practice to collect this waste in its own dedicated container if significant quantities are generated.

  • Update the Label: Accurately list "2,2-Difluoro-2-(6-methoxypyridazin-3-yl)acetic acid" and its approximate quantity on the container's hazardous waste tag.

  • Secure the Container: Tightly close the container.[8] Do not overfill; a safe maximum is 90% capacity.[10]

  • Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[8][11]

Final Disposal

The final step is to arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[12] They are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations, such as the US EPA guidelines in 40 CFR 261.3.[6]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Don PPE: At a minimum, don the PPE outlined in Section 2.2.

  • Contain the Spill: For solid spills, gently cover with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent dike.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7] Use non-sparking tools.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Seal and label the container with all spill cleanup materials and dispose of it as Halogenated Organic Waste.

spill Spill Occurs alert Alert Personnel & Assess Risk spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (Absorb/Cover) ppe->contain cleanup Collect Waste (Use non-sparking tools) contain->cleanup decon Decontaminate Area cleanup->decon dispose Package & Label Waste for Disposal decon->dispose

Caption: Step-by-step spill response workflow.

A Note on Chemical Neutralization

While neutralization is a common procedure for acidic waste, it is not recommended as a standard disposal practice for this compound in a research setting without a specific, validated protocol and risk assessment.

  • Exothermic Reaction: Neutralization with a base is an exothermic reaction that can generate heat and potentially cause splashing.

  • Gas Evolution: The reaction could potentially lead to the evolution of hazardous gases.

  • Incomplete Reaction: An incomplete reaction may leave a hazardous mixture that is more complex to dispose of.

For these reasons, direct disposal via a professional waste management service is the safest and most compliant method.[12]

References

  • 2,2-difluoro-2-(6-methoxypyridin-3-yl)
  • 3-Ethynylimidazo[1,2-b]pyridazine Safety D
  • Hazardous Waste Segreg
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Pyridazine Safety D
  • Toxicological Profile for Pyridine.
  • Production, Import, Use, and Disposal of Pyridine.
  • 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid Product Page. Sigma-Aldrich.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Pyridazine hydrochloride Safety D
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)
  • 3-Fluorophenylacetic acid Safety D
  • Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1).
  • monofluoroacetic acid Safety D
  • Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III-A - List of Halogenated Organic Compounds Regulated Under 66268.32.
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid Product Page. Sapphire Bioscience.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • ICSC 0274 - FLUOROACETIC ACID. International Programme on Chemical Safety (INCHEM).
  • 2,2-difluoro-2-(3-methoxypyridin-2-yl)
  • How to dispose of used fluorinating reagents safely? Wintime Tech Blog.
  • Difluoroacetic acid Safety D
  • Acetic Anhydride Safety D
  • Halogenated Organics Waste Comp
  • 2,2-Difluoroacetic acid Safety D

Sources

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